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Compound of Interest

Compound Name: 1,1,1,3-Tetrachloroacetone

Cat. No.: B092175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reaction mechanisms involving

1,1,1,3-tetrachloroacetone, a versatile building block in organic synthesis. The information

presented is intended to guide researchers in designing and executing synthetic strategies for

the development of pharmaceuticals and other bioactive molecules.

Overview of 1,1,1,3-Tetrachloroacetone
1,1,1,3-Tetrachloroacetone (also known as 1,1,3-trichloroacetone) is a highly reactive

chlorinated ketone. Its chemical structure, featuring electron-withdrawing chlorine atoms on

both the α and α' carbons, makes it susceptible to a variety of nucleophilic attacks and

rearrangements. This reactivity profile has been exploited in the synthesis of numerous

important compounds, most notably as a key intermediate in the production of folic acid

(Vitamin B9).[1][2]
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Property Value Reference

Molecular Formula C₃H₃Cl₃O [3]

Molecular Weight 161.41 g/mol [3]

Appearance

Colorless to reddish,

lachrymatory liquid with a

pungent odor.

Boiling Point 88-90 °C at 76 mmHg [1]

Solubility

Poorly soluble in water; soluble

in common organic solvents

like petroleum ether and

hexane.

[1]

Key Reaction Mechanisms and Protocols
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading

to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[4][5][6][7] In

the case of 1,1,1,3-tetrachloroacetone, the reaction with a nucleophilic base like sodium

methoxide is expected to proceed through a cyclopropanone intermediate.

Proposed Mechanism:

The reaction is initiated by the abstraction of the most acidic proton from the α'-carbon (C3) by

the methoxide base, forming an enolate. This is followed by an intramolecular nucleophilic

attack of the enolate on the α-carbon (C1), displacing one of the chlorine atoms to form a highly

strained dichlorocyclopropanone intermediate. The nucleophile (methoxide) then attacks the

carbonyl carbon of the cyclopropanone. Subsequent ring-opening of the tetrahedral

intermediate occurs to give the more stable carbanion, which is then protonated to yield the

final rearranged ester product.
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Caption: Proposed mechanism for the Favorskii rearrangement of 1,1,1,3-tetrachloroacetone.

Experimental Protocol (General):

A solution of 1,1,1,3-tetrachloroacetone in an anhydrous alcohol (e.g., methanol) is treated

with a stoichiometric amount of sodium methoxide at a controlled temperature. The reaction

progress is monitored by techniques such as thin-layer chromatography (TLC) or gas

chromatography (GC). Upon completion, the reaction is quenched, and the product is extracted

and purified using standard laboratory procedures like distillation or column chromatography.

Quantitative Data:

Reactant Base Product Yield Reference

α-bromo-ketones
Sodium

methoxide

Rearranged

esters
Variable [8]

Note: Specific yield data for the Favorskii rearrangement of 1,1,1,3-tetrachloroacetone is not

readily available in the searched literature. The yields are expected to be influenced by reaction

conditions.

Nucleophilic Substitution Reactions
The chlorine atoms in 1,1,1,3-tetrachloroacetone are susceptible to nucleophilic

displacement. The reactivity of the different chlorine atoms can vary, allowing for selective

substitution under controlled conditions.
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The reaction with a thiol, such as 1-phenyl-5-mercaptotetrazole, in the presence of a base like

sodium hydride, proceeds via an Sₙ2 mechanism. The base deprotonates the thiol to form a

more nucleophilic thiolate anion. This anion then attacks one of the electrophilic carbon atoms

bearing a chlorine atom, displacing it to form a new carbon-sulfur bond.

1-Phenyl-5-mercaptotetrazole

Deprotonation

+ NaH

1,1,1,3-Tetrachloroacetone

Nucleophilic Attack (SN2)

Thiolate Anion
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Caption: Mechanism of nucleophilic substitution with a thiol.

Experimental Protocol: Reaction with 1-Phenyl-5-mercaptotetrazole[1]

Preparation of Thiolate: To a solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol) in

anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (224 mg, 5.62 mmol) at 0°C.

Reaction Mixture: Stir the mixture at 0°C for 15 minutes.

Addition of Ketone: Slowly add a solution of 1,1,1,3-tetrachloroacetone (1 mL, 5.62 mmol)

in THF (10 mL) to the reaction mixture.

Reaction Time: Maintain the reaction at 0°C for an additional hour.

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium

chloride (NH₄Cl) (5 mL).

Extraction: Extract the organic product with ethyl acetate (3 x 20 mL).

Washing and Drying: Wash the combined organic extracts with brine (5 mL) and dry over

anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter and concentrate the solution to obtain the crude product, which can be

further purified by chromatography.

Quantitative Data:

Reactant
1

Reactant
2

Base Solvent
Temperat
ure

Time Yield

1-Phenyl-

5-

mercaptote

trazole

1,1,1,3-

Tetrachloro

acetone

NaH THF 0°C 1 h
Not

specified

Synthesis of Pteridines (Folic Acid Precursors)
A crucial application of 1,1,1,3-tetrachloroacetone is in the synthesis of pteridines, the core

heterocyclic system of folic acid. This typically involves a condensation reaction with a

substituted aminopyrimidine.

Proposed Mechanism:

The reaction of 1,1,1,3-tetrachloroacetone with a 2,4,5,6-tetraaminopyrimidine derivative is a

complex condensation-cyclization process. It is proposed that the reaction initiates with the

nucleophilic attack of one of the amino groups of the pyrimidine onto the carbonyl carbon of the

tetrachloroacetone. This is followed by a series of intramolecular condensations and

eliminations, ultimately leading to the formation of the fused pyrazine ring of the pteridine

system.
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Caption: Simplified pathway for pteridine synthesis.

Experimental Protocol (General for Folic Acid Impurity F Synthesis):[9]

Reaction Setup: A condensation reaction is carried out between 2,4,5,6-tetraaminopyrimidine

sulfate and 1,1,1,3-tetrachloroacetone.
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Reaction Conditions: The reaction is performed in the presence of an antioxidant and a

suitable solvent.

Hydrolysis: The resulting intermediate is then hydrolyzed using an acid to yield the crude

folic acid impurity F.

Purification: The crude product is purified by chromatography.

Quantitative Data:

Reactant 1 Reactant 2
Key
Conditions

Product Yield Reference

2,4,5,6-

Tetraaminopy

rimidine

sulfate

1,1,1,3-

Tetrachloroac

etone

Antioxidant,

solvent, acid

hydrolysis

Folic Acid

Impurity F
>70% (crude) [9]

Summary of Spectroscopic Data
Spectroscopic techniques are essential for the characterization of reactants and products in the

reactions of 1,1,1,3-tetrachloroacetone.
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Compound
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

IR (cm⁻¹)
Mass Spec
(m/z)

1,1,1,3-

Tetrachloroaceto

ne

Data not readily

available

Data not readily

available

Data available in

spectral

databases

Data available in

spectral

databases

Favorskii Product

(Ester)

Varies depending

on the alcohol

used

Varies
~1730-1750

(C=O, ester)
Varies

Thiol Substitution

Product

Varies depending

on the thiol
Varies

~1715 (C=O,

ketone)
Varies

Pteridine

Derivative

Complex

aromatic and

aliphatic signals

Complex

aromatic and

aliphatic signals

Varies Varies

Note: Specific spectroscopic data for the products of reactions involving 1,1,1,3-
tetrachloroacetone are highly dependent on the specific reactants and reaction conditions

and should be determined experimentally for each new compound.

Conclusion
1,1,1,3-Tetrachloroacetone is a valuable and reactive intermediate in organic synthesis. Its

ability to undergo key transformations such as the Favorskii rearrangement and various

nucleophilic substitution and condensation reactions makes it a powerful tool for the

construction of complex molecules, particularly in the field of medicinal chemistry and drug

development. The protocols and mechanisms outlined in these notes provide a foundation for

researchers to explore and exploit the synthetic potential of this versatile compound. Further

investigation into the specific conditions and substrate scope for these reactions will

undoubtedly lead to the discovery of new and efficient synthetic methodologies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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